molecular formula C21H19BrN2OS B3299734 1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899917-42-1

1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B3299734
CAS RN: 899917-42-1
M. Wt: 427.4 g/mol
InChI Key: FSUWFNBBNIVQGT-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known as diazaspirodecenes, which are characterized by a spirocyclic structure consisting of a two nitrogen atoms and ten carbon atoms . The presence of a thione group (C=S) and a bromobenzoyl group (C6H4BrCO-) further specifies its structure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic ring, with the bromobenzoyl and phenyl groups attached at specific positions . Detailed structural analysis would typically involve spectroscopic methods such as NMR .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds in this class can undergo a variety of reactions, including further functionalization of the ring, oxidation or reduction of functional groups, and participation in various catalytic cycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of a bromine atom would increase the compound’s molecular weight and could affect its reactivity. The thione group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Future Directions

The future directions for research on this compound would depend on its observed properties and potential applications. It could be studied for potential medicinal uses, or its unique structure could make it interesting for material science or chemical synthesis research .

properties

IUPAC Name

(4-bromophenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2OS/c22-17-11-9-16(10-12-17)19(25)24-20(26)18(15-7-3-1-4-8-15)23-21(24)13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUWFNBBNIVQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 2
Reactant of Route 2
1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 3
1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 4
1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 5
1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 6
1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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